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Compound of Interest

Compound Name: Cholesteryl laurate

Cat. No.: B1294587

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for cholesteryl
laurate (Cholesteryl dodecanoate), a significant cholesteryl ester. The guide details its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering
valuable insights for its identification, characterization, and analysis in various research and
development applications.

Chemical Structure of Cholesteryl Laurate

To understand the spectroscopic data, it is essential to be familiar with the chemical structure of
cholesteryl laurate. The molecule consists of a cholesterol backbone esterified with lauric
acid, a 12-carbon saturated fatty acid.

Cholesteryl Laurate
C39He6802
M.W. 568.96 g/mol

Click to download full resolution via product page

Caption: Chemical structure of Cholesteryl Laurate.
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Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from *H NMR, 13C NMR,

Mass Spectrometry, and IR Spectroscopy of cholesteryl laurate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

Table 1: *H NMR Spectroscopic Data for Cholesteryl Laurate[1]

Chemical Shift (8) ppm Multiplicity / Coupling Assignment
5.37 m C6-H (vinylic)
4.60 m C3-H (methine, ester-linked)
2.28 t 0-CH: of laurate chain
1.26 brs -(CHz)s- of laurate chain
1.02 S C19-Hs (angular methyl)
0.91 d C21-Hs (methyl)

C26-Hs, C27-Hs (isopropyl
080 d methyls) e
0.88 t Terminal CHs of laurate chain
0.68 S C18-Hs (angular methyl)

Solvent: CDClIs, Frequency: 400 MHz

Table 2: 13C NMR Spectroscopic Data for Cholesteryl Laurate[1]
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Chemical Shift (6) ppm

Assignment

173.10 C=0 (ester carbonyl)
139.70 C5 (vinylic)
122.55 C6 (vinylic)
73.61 C3 (ester-linked)
56.73 Ci14

56.22 C17

50.09 C9

42.33 C13

39.78, 39.55 C12,C4

38.21 Cc2

37.05 C1

36.60, 36.24, 35.83 C10, C20, C22

34.69 a-CH: of laurate chain
31.93 CH: chain of laurate
29.63 - 29.15 CH: chain of laurate
28.25, 28.02 C16, C25

27.85 Cc7

25.07 CH:z of laurate chain
24.30 C15

23.90 Cc23

22.81, 22.70, 22.58

C26, C27, CHz of laurate chain

21.07 Cl1
19.31 C19
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18.74 Cc21
14.11 Terminal CHs of laurate chain
11.86 C18

Solvent: CDCls, Frequency: 25.16 MHz

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of
cholesteryl laurate.

Table 3: Mass Spectrometry Data for Cholesteryl Laurate[1]

mlz lon Type Method Notes

568.52 [M]*+ GC-MS Molecular ion
Fragment
corresponding to the

369.35 [M-C12H2302]* GC-MS
cholesterol backbone
after loss of laurate.[1]
Fragment

368 [M-C12H2402]* GC-MS corresponding to the
cholestadiene ion.[1]
Ammonium adduct,
often used for less

586.56 [M+NHa]* ESI-MS

polar molecules in
ESL[1]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their
vibrational frequencies.

Table 4: Key IR Absorption Bands for Cholesteryl Laurate
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] ) Functional Group
Wavenumber (cm~12) Vibration Type .
Assignment

) ) Aliphatic CHz and CHs groups
C-H stretching (asymmetric &

~2925, ~2850 ) in cholesterol and laurate
symmetric) ]
chains
~1735 C=0 stretching Ester carbonyl group
~1465 C-H bending (scissoring) CHz groups
~1375 C-H bending (umbrella) CHs groups
~1170 C-0O stretching (asymmetric) Ester linkage (C-O-C)

Note: The exact peak positions can vary slightly depending on the sample preparation method
(e.g., KBr pellet, thin film) and the physical state of the sample.

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are outlined below.

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a lipid-
based compound like cholesteryl laurate.
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Caption: General workflow for spectroscopic analysis.

NMR Spectroscopy Protocol

This protocol is adapted for cholesteryl laurate based on standard procedures for cholesterol
esters.[2]

e Sample Preparation:

o Accurately weigh 10-30 mg of cholesteryl laurate for *H NMR, or 50-80 mg for 13C NMR,
into a clean, dry vial.
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o Add approximately 0.7 mL of deuterated chloroform (CDCls, 299.8% isotopic purity) to the
vial.

o Gently vortex the vial until the sample is completely dissolved.

o Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a
clean, dry 5 mm NMR tube.

o Adjust the solvent volume to a height of approximately 4-5 cm in the tube.

o Cap the NMR tube and label it appropriately.

Data Acquisition:

o Insert the sample into the NMR spectrometer.

o Lock the spectrometer on the deuterium signal of the CDCls.

o Shim the magnetic field to achieve optimal homogeneity.

o Acquire the *H NMR spectrum, typically using a 90° pulse and a sufficient number of
scans to achieve a good signal-to-noise ratio.

o For 3C NMR, acquire a proton-decoupled spectrum to simplify the signals to singlets for
each unique carbon. A larger number of scans will be required due to the lower natural
abundance of 13C.

Data Processing:

(¢]

Apply Fourier transformation to the acquired free induction decay (FID).

[¢]

Phase the spectrum and perform baseline correction.

[¢]

Calibrate the chemical shift scale using the residual solvent peak (CHClIs at 7.26 ppm for
1H) or tetramethylsilane (TMS) as an internal standard (0O ppm).

[¢]

Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.
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IR Spectroscopy Protocol

This protocol is based on common methods for analyzing lipids using Attenuated Total
Reflectance (ATR) or thin-film FTIR.[3]

o Sample Preparation (ATR-FTIR):

o Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent
such as isopropanol or acetone and allowing it to dry completely.

o Acquire a background spectrum of the clean, empty ATR crystal.

o Place a small amount of solid cholesteryl laurate directly onto the crystal or deposit a few
microliters of a concentrated solution of cholesteryl laurate in a volatile solvent (e.g.,
chloroform) onto the crystal and allow the solvent to evaporate completely, forming a thin
film.[4]

o Apply pressure to ensure good contact between the sample and the crystal.
o Data Acquisition:
o Collect the sample spectrum, typically in the range of 4000-400 cm~—1.

o Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum with
a good signal-to-noise ratio. A spectral resolution of 4 cm~1* is generally adequate.[3]

» Data Processing:

o The acquired spectrum is automatically ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

o Perform baseline correction and normalization if necessary for comparative analysis.

o Identify and label the characteristic absorption peaks.

Mass Spectrometry Protocol
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This protocol outlines a general approach for the analysis of cholesteryl laurate using Liquid
Chromatography-Mass Spectrometry (LC-MS) with Electrospray lonization (ESI).[5][6]

e Sample Preparation:

o Prepare a stock solution of cholesteryl laurate in a suitable organic solvent (e.g.,
methanol/chloroform mixture).

o Dilute the stock solution to a final concentration appropriate for LC-MS analysis (typically
in the low pg/mL to ng/mL range).

o The final solution should be prepared in a solvent compatible with the mobile phase.
e LC-MS Analysis:
o Liquid Chromatography (LC):
» Use areverse-phase C18 column.

» Employ a gradient elution with mobile phases such as water/methanol with an additive
like ammonium formate (Solvent A) and isopropanol/methanol with the same additive
(Solvent B).[6]

» The gradient will typically start with a higher polarity and ramp up to a lower polarity to
elute the nonpolar cholesteryl laurate.

o Mass Spectrometry (MS):
» Analyze the eluent from the LC column using an ESI source in positive ion mode.
» Acquire full scan mass spectra over a relevant m/z range (e.g., 150-1000).

» For structural confirmation, perform tandem MS (MS/MS) by selecting the precursor ion
of interest (e.g., the [M+NHa4]* adduct) and fragmenting it to produce a characteristic
fragmentation pattern.

» Data Processing:
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[e]

Analyze the chromatogram to determine the retention time of cholesteryl laurate.

o

Extract the mass spectrum corresponding to the chromatographic peak.

[¢]

Identify the molecular ion and any significant adducts or fragments.

o

Compare the obtained mass spectrum with library data or theoretical values for
confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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